

B07 Hydrochloride: Comparative Binding Affinity and Functional Profiling Guide

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Compound of Interest

Compound Name: B07 hydrochloride

CAS No.: 1260629-43-3

Cat. No.: B605901

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Executive Summary

B07 Hydrochloride (B07-HCl) is a potent, small-molecule CCR5 antagonist belonging to the 1,4-disubstituted piperazine class. Developed to overcome the physicochemical limitations of earlier antagonists like TAK-220, B07-HCl distinguishes itself through superior aqueous solubility (25 mg/mL) and oral bioavailability (56%), while maintaining nanomolar-range inhibitory potency against HIV-1 entry.[1]

This guide analyzes the binding kinetics, thermodynamic stability, and functional inhibition of B07-HCl relative to clinical standards (Maraviroc) and structural analogs (TAK-220), providing a roadmap for its application in viral entry inhibition assays and microbicide development.

Mechanistic Profile & Binding Topology[2][3][4]

Mode of Action

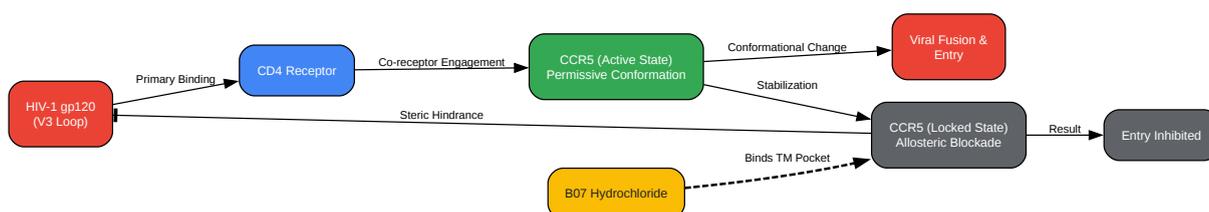
Unlike endogenous ligands (e.g., CCL5/RANTES) that bind to the orthosteric site within the N-terminal domain (NTD) and Extracellular Loop 2 (ECL2), B07-HCl functions as an allosteric inverse agonist.

- **Binding Pocket:** B07-HCl occupies the hydrophobic transmembrane (TM) cavity formed by helices I, II, III, and VII.

- **Conformational Locking:** Upon binding, it stabilizes the CCR5 receptor in an inactive conformation, preventing the structural rearrangement required for gp120-V3 loop insertion. This steric clash blocks the fusion of the viral envelope with the host cell membrane.

Signaling Pathway Blockade

The diagram below illustrates the interference of B07-HCl in the HIV-1 entry cascade compared to native signaling.



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Figure 1: Mechanism of Action. B07-HCl stabilizes CCR5 in an inactive state, preventing gp120 interaction despite CD4 binding.

Comparative Analysis: Binding Affinity & Potency[5][6][7]

The following data synthesizes experimental results from competitive radioligand binding assays and single-round infectivity assays.

Quantitative Performance Matrix

Ligand	Class	Binding Affinity (/)	Antiviral Potency ()	Solubility (PBS)	Bioavailability (Oral)
B07-HCl	Synthetic Antagonist	6.0 nM ()	~2–10 nM	25 mg/mL	56%
TAK-220	Synthetic Antagonist	0.83 nM ()	~1.0 nM	2 mg/mL	1.4%
Maraviroc	FDA-Approved Antagonist	1–6 nM ()	1–5 nM	Moderate	23–33%
CCL5 (RANTES)	Endogenous Agonist	0.1–0.5 nM ()	N/A (Agonist)	High	N/A

Key Insight: While TAK-220 exhibits slightly higher raw affinity (lower

), B07-HCl offers a critical translational advantage. Its solubility is >10-fold higher, and its oral bioavailability is ~40-fold higher than TAK-220, making it a superior candidate for systemic or high-concentration microbicide formulations.

Selectivity Profile

B07-HCl demonstrates high selectivity for CCR5 over CXCR4 and CCR2b, minimizing off-target inflammatory modulation.

- CCR5 Selectivity: >1000-fold vs. CXCR4.
- Cross-Resistance: B07-HCl retains potency against some Maraviroc-resistant strains, suggesting subtle differences in the specific residues engaged within the transmembrane pocket.

Experimental Protocols

To validate B07-HCl binding, use the following standardized protocols. These workflows ensure data reproducibility and eliminate common artifacts like ligand depletion.

Competitive Radioligand Binding Assay

Objective: Determine the

of B07-HCl by displacing

I-RANTES or

I-MIP-1

.

Materials:

- CHO-K1 cells stably expressing human CCR5.

- Radioligand:

I-RANTES (PerkinElmer, ~2200 Ci/mmol).

- Binding Buffer: 50 mM HEPES, 5 mM MgCl

, 1 mM CaCl

, 0.5% BSA, pH 7.4.

Protocol:

- Cell Prep: Harvest CHO-CCR5 cells and resuspend at

cells/mL in Binding Buffer.

- Equilibrium: In a 96-well plate, add:

- 50 μ L B07-HCl (Serial dilution:

M to

M).

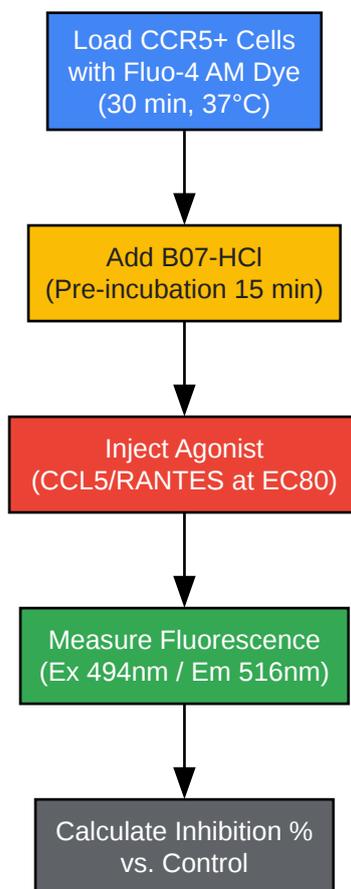
- 50 μ L

I-RANTES (Final conc: 0.1 nM).

- 100 μ L Cell suspension.
- Incubation: Incubate for 90 minutes at room temperature (25°C). Note: Equilibrium takes longer at 4°C; RT is preferred for antagonists.
- Termination: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
- Wash: Wash 3x with 500 μ L ice-cold wash buffer (500 mM NaCl in HEPES).
- Detection: Dry filters and count in a scintillation counter.
- Analysis: Fit data to a one-site competition model:

Calcium Flux Functional Assay

Objective: Confirm antagonistic activity (blocking RANTES-induced Ca mobilization).



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Figure 2: Functional Assay Workflow. Pre-incubation with B07 is critical to allow allosteric locking before agonist challenge.

References

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Sources

- 1. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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